7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid often involves the Diels-Alder reaction and enzymatic kinetic resolution. For instance, one study describes the preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for ring opening metathesis polymerization (ROMP), using enzymatic kinetic resolution with the lipase from Candida Rugosa (Schueller, Manning, & Kiessling, 1996).
Molecular Structure Analysis
The molecular structure of derivatives of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been characterized using various techniques such as X-ray crystallography, FT-IR, and NMR. For example, N-propyl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide, a derivative, was investigated for its molecular structure (Jian Li & Zu-Pei Liang, 2013).
Chemical Reactions and Properties
The chemical reactions of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are diverse, including cycloaddition reactions and hydrolysis. For instance, the acid-catalyzed hydrolysis of related bicyclic compounds has been studied, revealing insights into the kinetics and mechanism (Lajunen & Maki, 1991).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The crystal structure and physical characteristics of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate have been explored (Vera et al., 2007).
Scientific Research Applications
Polymer Precursor and Material Science
Ring Opening Metathesis Polymerization (ROMP)
This compound has been employed as a precursor for substrates suitable for ring-opening metathesis polymerization (ROMP), showcasing its role in synthesizing carbohydrate-substituted monomers for polymer production. The enzymatic kinetic resolution of its methyl ester form underlines its potential in creating polymers with specific functionalities (Schueller, Manning, & Kiessling, 1996).
Synthesis of Polysubstituted cis-Fused Hexahydrofuro[3,2-b]pyridine Derivatives
This chemical has been utilized in multicomponent reactions leading to the synthesis of natural product-like compounds, highlighting its utility in complex organic syntheses aimed at generating bioactive molecules (Sonaglia, Banfi, Riva, & Basso, 2012).
Crystallography and Structural Analysis
Hydrogen Bonding Studies
Investigations into the hydrogen bonding patterns of derivatives of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid reveal insights into their molecular structures, offering potential applications in designing materials with specific physical properties (Wong, Macalintal, Brunskill, Lalancette, & Thompson, 2000).
Synthetic Chemistry
Synthetic Routes to Complex Molecules
The compound serves as a critical intermediate in the synthesis of complex molecular frameworks, such as 2-aza-7-oxabicyclo[4.3.0]nonane, which is found in various alkaloids, underscoring its role in synthetic organic chemistry (Kobayashi, Ono, & Kato, 1992).
Safety And Hazards
Future Directions
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has potential applications in the synthesis of various functional materials . It is a versatile building block that can be used to generate a wide chemodiversity in organic chemistry . Future research may focus on exploring these applications further .
properties
IUPAC Name |
7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOOJMWVHLSMOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563560 |
Source
|
Record name | 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
125091-66-9 |
Source
|
Record name | 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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